iKIX1

Beschreibung

Eigenschaften

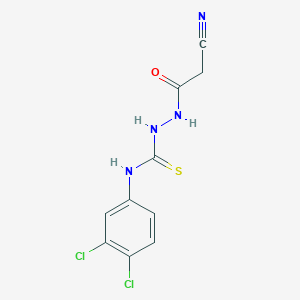

IUPAC Name |

1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQJVBSDCOCZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of iKIX1: A Novel Inhibitor of Fungal Multidrug Resistance

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, presents a significant and growing challenge to public health. C. glabrata's intrinsic low susceptibility to azoles, the most commonly used class of antifungal drugs, is a major concern. This resistance is often driven by the overexpression of drug efflux pumps, a process regulated by the transcription factor Pdr1. A key interaction in this regulatory cascade is the binding of the Pdr1 activation domain (AD) to the KIX domain of the Gal11/Med15 subunit of the Mediator complex. This interaction is essential for the recruitment of RNA polymerase II and the subsequent transcription of MDR genes. This whitepaper details the discovery, mechanism of action, and characterization of iKIX1, a first-in-class small molecule inhibitor designed to disrupt this critical protein-protein interaction, thereby restoring fungal susceptibility to azole drugs.

Discovery of iKIX1: A Targeted Screening Approach

The identification of iKIX1 was the result of a sequential high-throughput screening strategy designed to find small molecule inhibitors of the C. glabrata Pdr1 AD interaction with the Gal11A KIX domain.[1][2][3]

-

Primary Biochemical Screen: A fluorescence polarization (FP) assay was developed to screen a library of approximately 140,000 diverse chemical compounds.[1] This in vitro assay was designed to detect compounds that could disrupt the interaction between a fluorescently tagged CgPdr1 AD and the CgGal11A KIX domain.[1]

-

Secondary In Vivo Screen: The most promising hits from the primary screen were then subjected to a secondary, cell-based screen.[1] This screen assessed the ability of the compounds to inhibit the growth of Saccharomyces cerevisiae in the presence of the azole antifungal, ketoconazole. This step was crucial for identifying compounds with cellular activity.[1]

Through this rigorous screening funnel, iKIX1 was identified as the most potent and promising lead compound.[1]

Characterization of iKIX1

Mechanism of Action

iKIX1 functions as a competitive inhibitor of the Pdr1-Gal11A KIX domain interaction.[1] In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex to the promoters of its target genes, including those encoding drug efflux pumps like CDR1 and CDR2.[1] This leads to increased drug efflux and, consequently, azole resistance.

iKIX1 physically binds to a hydrophobic groove on the surface of the Gal11A KIX domain, the same site that the Pdr1 activation domain targets.[1] By occupying this binding site, iKIX1 directly blocks the recruitment of the Mediator complex to Pdr1-regulated promoters, thereby preventing the upregulation of efflux pump genes.[1] This restores the intracellular concentration of azole drugs to effective levels, re-sensitizing the fungal cells to treatment.[1][2][3] Crucially, iKIX1 does not affect the constitutive binding of Pdr1 to DNA.[1]

References

An In-depth Technical Guide to the Mechanism of Action of iKIX1 in Candida glabrata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida glabrata has emerged as a significant opportunistic fungal pathogen, often exhibiting intrinsic or rapidly acquired resistance to widely used azole antifungals. A primary driver of this resistance is the transcription factor Pdr1, which, upon activation, upregulates the expression of multidrug efflux pump genes, notably CDR1. The small molecule iKIX1 has been identified as a potent inhibitor of this resistance mechanism. This technical guide provides a comprehensive overview of the mechanism of action of iKIX1, detailing its molecular target, its impact on gene expression, and its efficacy in vitro and in vivo. This document consolidates key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: Disrupting the Pdr1-Mediator Interaction

The primary mechanism of action of iKIX1 is the disruption of a critical protein-protein interaction essential for the transcriptional activation of Pdr1-dependent genes. iKIX1 directly targets the KIX (kinase-inducible domain interacting) domain of the Gal11A/Med15 subunit of the Mediator complex in C. glabrata.[1][2] The transcription factor Pdr1, a key regulator of the multidrug resistance (MDR) pathway, recruits the Mediator complex to the promoter regions of its target genes via its activation domain binding to the Gal11A KIX domain.[1][2] This recruitment is a prerequisite for the subsequent transcription of genes encoding drug efflux pumps like Cdr1.

iKIX1 acts as a competitive inhibitor, binding to the same hydrophobic groove on the Gal11A KIX domain that the Pdr1 activation domain targets.[1] By occupying this binding site, iKIX1 physically prevents the recruitment of the Mediator complex by Pdr1, thereby blocking the upregulation of Pdr1 target genes.[1] This targeted disruption effectively shuts down the azole-induced drug efflux pathway, re-sensitizing azole-resistant C. glabrata strains to these antifungal agents.[1][2]

Signaling Pathway Diagram

Caption: iKIX1 competitively inhibits the Pdr1-Gal11A KIX interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on iKIX1's activity against C. glabrata.

Table 1: In Vitro Binding Affinity and Potency of iKIX1

| Parameter | Value | Description | Reference |

| Kd (CgPdr1 AD for CgGal11A KIX) | 319.7 ± 9.5 nM | Dissociation constant, indicating the binding affinity between the Pdr1 activation domain and the Gal11A KIX domain. | [1] |

| IC50 (iKIX1) | 190.2 ± 4.1 µM | The concentration of iKIX1 required to inhibit 50% of the CgPdr1 AD binding to the CgGal11A KIX domain in a competitive fluorescence polarization assay. | [1] |

| Apparent Ki (iKIX1) | 18.1 µM | The apparent inhibition constant of iKIX1 for the Pdr1-Gal11A KIX interaction, calculated from the Kd and IC50 values. | [1] |

| HepG2 Cell Viability IC50 | ~100 µM | The concentration of iKIX1 that causes 50% toxicity in human HepG2 cells, indicating a degree of selectivity for the fungal target. | [3] |

Table 2: In Vivo Efficacy of iKIX1 in Combination with Fluconazole

| Animal Model | C. glabrata Strain | Treatment Group | Organ | Fungal Burden Reduction (vs. No Treatment) | Survival Outcome | Reference |

| Mouse (Disseminated Infection) | Wild-type (SFY114) | Fluconazole (25 mg/kg) + iKIX1 (100 mg/kg) | Kidney & Spleen | ~10-fold | Not reported | [1] |

| Mouse (Disseminated Infection) | Pdr1L280F (SFY115) | Fluconazole (100 mg/kg) + iKIX1 (100 mg/kg) | Kidney & Spleen | ~10-fold | Not reported | [1] |

| Galleria mellonella | Wild-type (SFY114) | Fluconazole (50 mg/kg) + iKIX1 (25 mg/kg) | N/A | N/A | No significant alteration compared to fluconazole alone. | [3] |

| Galleria mellonella | Pdr1L280F (SFY115) | Fluconazole (50 mg/kg) + iKIX1 (25 mg/kg) | N/A | N/A | Significantly increased survival (P<0.001) compared to either agent alone. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of iKIX1.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This assay is used to quantify the binding affinity between the CgPdr1 activation domain (AD) and the CgGal11A KIX domain and to determine the inhibitory potency of compounds like iKIX1.

-

Principle: A fluorescently labeled CgPdr1 AD peptide (the tracer) is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CgGal11A KIX protein, its tumbling slows, leading to an increase in fluorescence polarization.

-

Protocol Outline:

-

A fluorescently tagged CgPdr1 AD peptide is synthesized.

-

In a multi-well plate, a fixed concentration of the fluorescent peptide is incubated with varying concentrations of the purified CgGal11A KIX domain to determine the Kd.

-

For competitive binding assays, a fixed concentration of both the fluorescent peptide and the KIX domain are incubated with a serial dilution of the inhibitor (iKIX1).

-

Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data are analyzed to calculate Kd, IC50, and Ki values.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the effect of iKIX1 on the transcript levels of Pdr1 target genes, such as CgCDR1.

-

Protocol Outline:

-

C. glabrata cultures (wild-type or mutant strains) are grown to mid-log phase.

-

Cultures are pre-treated with iKIX1 or a vehicle control (DMSO) for a specified time.

-

Gene expression is induced by adding an azole antifungal (e.g., ketoconazole).

-

Cells are harvested at various time points, and total RNA is extracted using a suitable kit.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for the target gene (CgCDR1) and a housekeeping gene for normalization.

-

The relative change in gene expression is calculated using the ΔΔCt method.

-

Galleria mellonella Infection Model

This invertebrate model is a cost-effective and ethically favorable system for initial in vivo efficacy studies.

-

Protocol Outline:

-

G. mellonella larvae of a specific weight range are selected.

-

C. glabrata cells are grown, washed, and resuspended in phosphate-buffered saline (PBS) to a specific concentration.

-

Larvae are injected with a defined inoculum of C. glabrata into the last left proleg.

-

A single dose of the therapeutic agents (fluconazole, iKIX1, or a combination) is injected.

-

Larvae are incubated at 37°C, and survival is monitored daily.

-

Survival curves are plotted, and statistical analysis (e.g., log-rank test) is performed.

-

Murine Model of Disseminated Candidiasis

This mammalian model provides a more translationally relevant assessment of therapeutic efficacy.

-

Protocol Outline:

-

Immunocompetent or immunocompromised mice are used.

-

C. glabrata is injected intravenously via the tail vein.

-

Treatment with fluconazole, iKIX1, or a combination is administered (e.g., intraperitoneally) daily for a specified duration.

-

After the treatment period, mice are euthanized, and organs (kidneys, spleen) are harvested.

-

Organs are homogenized, and serial dilutions are plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).

-

Statistical analysis is performed to compare the fungal burden between treatment groups.

-

Visualizations of Workflows and Relationships

Experimental Workflow for iKIX1 Discovery and Validation

Caption: A streamlined workflow for the identification and validation of iKIX1.

Conclusion

iKIX1 represents a promising therapeutic strategy for combating azole resistance in Candida glabrata. By specifically targeting the Pdr1-Mediator interaction, it effectively inhibits the upregulation of multidrug efflux pumps, thereby restoring the efficacy of azole antifungals. The quantitative data and experimental models described herein provide a solid foundation for further preclinical and clinical development of iKIX1 and other molecules targeting this critical resistance pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to address the challenge of antifungal resistance in C. glabrata.

References

- 1. A Mouse Model for Candida glabrata Hematogenous Disseminated Infection Starting from the Gut: Evaluation of Strains with Different Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

iKIX1: A Technical Whitepaper on a Novel Antifungal Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

iKIX1 is a novel small-molecule inhibitor that presents a promising strategy to combat antifungal drug resistance, particularly in the opportunistic pathogen Candida glabrata. This document provides an in-depth technical overview of the fundamental properties of iKIX1 as an antifungal agent. Its primary mechanism of action is the disruption of a critical protein-protein interaction involved in the transcriptional activation of drug efflux pumps, which are a major cause of azole resistance. By inhibiting the function of the transcriptional activator Pdr1, iKIX1 re-sensitizes resistant fungal strains to conventional azole antifungals. This whitepaper details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

iKIX1 functions as a targeted inhibitor of a transcriptional regulatory pathway that is crucial for the development of multidrug resistance (MDR) in Candida glabrata.[1][2][3][4]

-

Target: The core target of iKIX1 is the interaction between the activation domain of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX (kinase-inducible domain interacting) domain of the Gal11/Med15 subunit of the Mediator complex.[1][3][5]

-

Inhibition of Transcriptional Activation: In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex to the upstream activating sequences of its target genes.[1] This recruitment is essential for the subsequent transcription of genes that confer resistance. iKIX1 physically blocks the binding of Pdr1 to the Gal11/Med15 KIX domain.[1][5]

-

Downregulation of Efflux Pumps: By preventing the recruitment of the Mediator complex, iKIX1 effectively inhibits the azole-induced transcriptional upregulation of genes encoding ATP-binding cassette (ABC) transporters, such as CgCDR1 and CgCDR2, and other drug efflux pumps.[1][5] These pumps are responsible for actively transporting azole drugs out of the fungal cell, thereby reducing their intracellular concentration and efficacy.

-

Synergistic Effect with Azoles: The primary therapeutic value of iKIX1 is its ability to act as a synergistic co-therapeutic with azole drugs like fluconazole and ketoconazole.[1] By blocking the primary resistance mechanism, iKIX1 restores the susceptibility of otherwise resistant C. glabrata strains to these widely used antifungals.[1][3][4]

Signaling Pathway of iKIX1 Action

References

- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]

- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

The Discovery of iKIX1: A High-Throughput Screening Approach to Combat Fungal Drug Resistance

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the initial high-throughput screening (HTS) campaign that led to the discovery of iKIX1, a novel small molecule inhibitor of a key protein-protein interaction in Candida glabrata. This document details the experimental protocols, quantitative data, and the underlying biological pathways, offering a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.

Introduction: Targeting a Linchpin of Fungal Multidrug Resistance

The rise of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, poses a significant threat to public health. A key mechanism of this resistance is the upregulation of drug efflux pumps, a process controlled by the transcription factor Pdr1. Pdr1 activity is dependent on its interaction with the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1] Disrupting this interaction presents a promising therapeutic strategy to resensitize resistant fungal strains to existing antifungal drugs like azoles.

The discovery of iKIX1 was the result of a sequential high-throughput screening strategy designed to identify small molecules that inhibit the interaction between the C. glabrata Pdr1 activation domain (AD) and the Gal11A KIX domain.[1][2] This guide will dissect the core components of this successful screening campaign.

The iKIX1 Discovery Workflow: A Sequential Screening Strategy

The initial identification of iKIX1 involved a two-tiered high-throughput screening approach. A primary biochemical screen was employed to identify direct inhibitors of the Pdr1-KIX interaction, followed by a secondary cell-based screen to select for compounds with in vivo efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain, and the inhibitory activity of iKIX1.

| Parameter | Description | Value | Reference |

| Kd | Dissociation constant for the CgGal11A KIX - CgPdr1 AD30 interaction. | 319.7 ± 9.5 nM | [1] |

| IC50 | Half-maximal inhibitory concentration of iKIX1 in the fluorescence polarization competition assay. | 190.2 ± 4.1 µM | [1] |

| Ki | Apparent inhibition constant for iKIX1, calculated from the Kd and IC50 values. | 18.1 µM | [1] |

| HepG2 IC50 | Half-maximal inhibitory concentration of iKIX1 on the viability of human HepG2 cells, indicating mammalian cell toxicity. | ~100 µM | [1] |

Experimental Protocols

Provided below are detailed methodologies for the key experiments involved in the discovery and initial characterization of iKIX1. Disclaimer: These protocols are reconstructed based on the primary publication and standard laboratory procedures, as the original supplementary information was not available.

Primary High-Throughput Screen: Fluorescence Polarization Assay

This assay identifies small molecules that disrupt the interaction between the CgGal11A KIX domain and a fluorescently labeled peptide derived from the CgPdr1 activation domain.

Materials:

-

Protein: Purified recombinant C. glabrata Gal11A KIX domain.

-

Peptide: A fluorescently labeled (e.g., with 5-FAM) 30-amino acid peptide from the C. glabrata Pdr1 activation domain (CgPdr1 AD30).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

Small Molecule Library: Compounds dissolved in DMSO.

-

Microplates: 384-well, black, low-volume plates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the CgGal11A KIX domain in assay buffer.

-

Prepare a 2X solution of the fluorescently labeled CgPdr1 AD30 peptide in assay buffer.

-

Prepare a dilution series of the small molecule library compounds in DMSO, and then dilute into assay buffer to a 4X final concentration.

-

-

Assay Procedure:

-

To each well of a 384-well plate, add 5 µL of the 4X small molecule compound solution. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 5 µL of the 2X CgGal11A KIX domain solution to each well.

-

Incubate the plate at room temperature for 15 minutes with gentle shaking.

-

Add 10 µL of the 2X fluorescently labeled CgPdr1 AD30 peptide solution to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units. A decrease in mP indicates inhibition of the protein-peptide interaction.

-

Compounds that cause a significant drop in mP are considered primary hits.

-

Secondary Screen: S. cerevisiae Azole Synergy Growth Inhibition Assay

This cell-based assay identifies compounds that resensitize yeast to azole antifungals, indicating in vivo activity.

Materials:

-

Yeast Strain: Saccharomyces cerevisiae strain sensitive to ketoconazole.

-

Growth Medium: Yeast Peptone Dextrose (YPD) agar.

-

Antifungal Agent: Ketoconazole.

-

Primary Hits: Compounds identified from the fluorescence polarization assay.

Protocol:

-

Yeast Culture Preparation:

-

Grow an overnight culture of the S. cerevisiae strain in YPD liquid medium at 30°C.

-

Dilute the culture to a starting OD600 of 0.1.

-

-

Plate Preparation:

-

Prepare YPD agar plates containing a sub-inhibitory concentration of ketoconazole (e.g., 5 µM).[1]

-

Prepare control YPD agar plates without ketoconazole.

-

Spot different concentrations of the primary hit compounds onto the agar surface.

-

-

Yeast Plating and Incubation:

-

Plate the diluted yeast culture evenly onto the surface of the prepared agar plates.

-

Incubate the plates at 30°C for 24-48 hours.

-

-

Data Analysis:

-

Visually inspect the plates for zones of growth inhibition around the spotted compounds.

-

Compounds that show a larger zone of inhibition on the plates containing ketoconazole compared to the control plates are considered to have synergistic activity and are selected as validated hits.

-

Mechanism of Action: Blocking Mediator Recruitment

iKIX1 exerts its antifungal effect by inhibiting the Pdr1-dependent activation of MDR genes. In the presence of azole antifungals, Pdr1 is activated and recruits the Mediator complex via its interaction with the Gal11/Med15 KIX domain. This recruitment leads to the transcriptional upregulation of genes encoding drug efflux pumps, such as CDR1. iKIX1 physically blocks the interaction between the Pdr1 activation domain and the KIX domain, thereby preventing the recruitment of the Mediator complex and the subsequent expression of efflux pump genes. This restores the cell's sensitivity to azole drugs.

Conclusion

The discovery of iKIX1 through a well-designed high-throughput screening campaign demonstrates the feasibility of targeting protein-protein interactions to overcome fungal multidrug resistance. The sequential biochemical and in vivo screening approach proved effective in identifying a potent and specific inhibitor with a clear mechanism of action. This technical guide provides a foundational understanding of the core methodologies employed in the initial stages of iKIX1's discovery, offering valuable insights for researchers and developers working on novel antifungal therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of iKIX1 in Blocking Pdr1-dependent Gene Activation

This technical guide provides a comprehensive overview of the small molecule iKIX1 and its mechanism of action in inhibiting the Pdr1-dependent gene activation pathway, a key driver of multidrug resistance in pathogenic fungi.

Introduction: The Challenge of Fungal Multidrug Resistance

The rise of multidrug resistance (MDR) in pathogenic fungi, particularly Candida glabrata, poses a significant threat to public health.[1] A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux antifungal drugs from the cell.[2][3] The transcription of these transporters is largely controlled by the zinc cluster transcription factor Pdr1.[3][4] In many drug-resistant clinical isolates, gain-of-function mutations in the PDR1 gene lead to its constitutive activation, resulting in high levels of drug efflux and resistance to common antifungal agents like azoles.[1][5][6]

The Pdr1 signaling pathway has therefore emerged as a promising target for the development of new antifungal therapies. One such therapeutic strategy involves the disruption of the interaction between Pdr1 and its coactivator, the Mediator complex.[1][7] This guide focuses on iKIX1, a first-in-class small molecule inhibitor identified through high-throughput screening that effectively blocks this interaction.[1][8]

The Pdr1 Signaling Pathway

In Saccharomyces cerevisiae and Candida glabrata, Pdr1 is a master regulator of a network of genes involved in pleiotropic drug resistance.[3] The activation of this pathway is a crucial response to cellular stress, including exposure to xenobiotics like antifungal drugs.[2][4]

Pathway Description:

-

Activation Signal: The presence of antifungal agents (e.g., azoles) or other cellular stresses acts as a signal that activates the Pdr1 transcription factor.[4]

-

DNA Binding: Activated Pdr1, as a homodimer or heterodimer with its homolog Pdr3, binds to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) located in the promoter regions of its target genes.[3][9]

-

Coactivator Recruitment: Pdr1 then recruits the multi-subunit Mediator complex to the gene promoter. This recruitment is mediated by a direct physical interaction between the activation domain of Pdr1 and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][10][11]

-

Transcriptional Activation: The Mediator complex serves as a bridge between Pdr1 and the general transcription machinery, including RNA polymerase II. This assembly at the promoter initiates the transcription of Pdr1 target genes.[7]

-

Drug Efflux: Among the key target genes are those encoding for ABC transporters such as CDR1, CDR2, and PDR5.[2][3][8] The resulting transporter proteins are embedded in the cell membrane and actively pump antifungal drugs out of the cell, thereby conferring resistance.[2]

iKIX1: Mechanism of Action

iKIX1 is a small molecule identified as a specific inhibitor of the Pdr1-Mediator interaction.[1] Its mechanism of action is to directly compete with the Pdr1 activation domain for binding to the KIX domain of Gal11/Med15.[7][8]

Inhibitory Action:

-

Binding to KIX Domain: iKIX1 enters the fungal cell and binds to a specific site on the KIX domain of the Gal11/Med15 Mediator subunit.[1][8]

-

Blocking Pdr1 Interaction: This binding event physically obstructs the interaction between the activation domain of Pdr1 and the Gal11/Med15 KIX domain.

-

Inhibition of Mediator Recruitment: As a result, Pdr1, although still able to bind to the PDREs on the DNA, is unable to recruit the Mediator complex to the promoters of its target genes.[8]

-

Suppression of Gene Transcription: Without the Mediator complex, the recruitment of RNA polymerase II and the initiation of transcription are blocked.[8]

-

Re-sensitization to Antifungals: The subsequent downregulation of ABC transporter expression leads to the intracellular accumulation of antifungal drugs, restoring the cell's sensitivity to these agents.[1][8]

Quantitative Data on iKIX1 Activity

The efficacy and specificity of iKIX1 have been quantified through various biochemical and cellular assays.[8]

| Parameter | Value | Cell/System | Description | Reference |

| Inhibition of Luciferase Activity | Dose-dependent | S. cerevisiae reporter strain | iKIX1 inhibits ketoconazole-induced upregulation of a Pdr1-dependent luciferase reporter. | [8] |

| Inhibition of Gene Upregulation | Significant at 20 µM | C. glabrata | iKIX1 inhibits ketoconazole-induced transcriptional upregulation of CgCDR1 and CgCDR2. | [8] |

| Mammalian Cell Toxicity | IC50 ~100 µM | Human HepG2 cells | iKIX1 shows toxicity to human liver cells only at high concentrations. | [8] |

| In Vivo Efficacy | Result | Animal Model | Description | Reference |

| Disseminated Infection | Decreased fungal load | Mouse | iKIX1, in combination with fluconazole, significantly reduced the fungal burden in a mouse model of disseminated C. glabrata infection. | [1][8] |

| Urinary Tract Infection | Decreased fungal load | Mouse | iKIX1 alone was sufficient to decrease the fungal load in a mouse model of urinary tract infection. | [8] |

Key Experimental Protocols

The discovery and characterization of iKIX1 involved several key experimental methodologies.

High-Throughput Screening (HTS) for Inhibitors

A sequential biochemical and in vivo high-throughput screen was employed to identify inhibitors of the Pdr1-KIX interaction.[1][8]

Workflow:

-

Biochemical Screen: A primary screen using fluorescence polarization (FP) was performed to identify small molecules that disrupt the interaction between the purified CgPdr1 activation domain and the CgGal11A KIX domain.

-

In Vivo Screen: Hits from the primary screen were then tested in a secondary, cell-based assay. This typically involves a yeast strain engineered with a Pdr1-dependent reporter gene (e.g., luciferase or GFP). Compounds that inhibit the reporter signal in the presence of a Pdr1-inducing agent (like an azole) are selected.

-

Hit Validation: Confirmed hits are further validated for dose-response, specificity, and potential off-target effects.

Chromatin Immunoprecipitation (ChIP)

ChIP assays were used to demonstrate that iKIX1 prevents the recruitment of the Mediator complex to Pdr1 target gene promoters.[8]

Protocol Outline:

-

Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat cultures with a Pdr1-inducing agent (e.g., ketoconazole) in the presence of either iKIX1 or a vehicle control (DMSO).

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to a Mediator subunit (e.g., HA-tagged Gal11/Med15). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter regions (containing PDREs) of Pdr1 target genes (e.g., PDR5, CDR1). The amount of amplified DNA reflects the level of Mediator recruitment to that promoter.

-

Data Analysis: Compare the amount of precipitated promoter DNA between the iKIX1-treated and control samples. A significant reduction in the iKIX1-treated sample indicates inhibition of Mediator recruitment.[8]

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the effect of iKIX1 on the transcript levels of Pdr1 target genes.[8]

Protocol Outline:

-

Cell Culture and Treatment: Treat yeast cultures as described for the ChIP protocol.

-

RNA Extraction: Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol-chloroform extraction).

-

DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific for Pdr1 target genes (CDR1, CDR2) and a housekeeping gene for normalization (e.g., ACT1).

-

Data Analysis: Calculate the relative change in gene expression (fold change) in iKIX1-treated samples compared to controls using a method like the ΔΔCt method. A decrease in the expression of target genes confirms the inhibitory effect of iKIX1.[8]

Conclusion and Future Directions

iKIX1 represents a novel class of antifungal agent that targets a transcription factor-coactivator interaction rather than the fungal cell wall or membrane.[1] By disrupting the Pdr1-Mediator pathway, iKIX1 effectively blocks the primary mechanism of azole resistance in C. glabrata.[8] The data presented demonstrate its potent in vitro activity and promising in vivo efficacy, validating the targeting of transcriptional regulation as a viable strategy for combating fungal MDR.

Future research in this area may focus on:

-

Lead Optimization: Improving the pharmacological properties of iKIX1, such as solubility, stability, and bioavailability, to enhance its therapeutic potential.

-

Spectrum of Activity: Investigating the efficacy of iKIX1 against other pathogenic fungi that rely on similar Pdr1-like transcription factors for drug resistance.

-

Combination Therapies: Exploring the synergistic effects of iKIX1 with other classes of antifungal drugs to develop more robust and durable treatment regimens.

This technical guide provides a solid foundation for understanding the critical role of iKIX1 in blocking Pdr1-dependent gene activation. The detailed pathways, quantitative data, and experimental protocols offer valuable information for researchers and drug development professionals working to overcome the challenge of antimicrobial resistance.

References

- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3 Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in Saccharomyces cerevisiae[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDR1 | SGD [yeastgenome.org]

- 4. Membrane-active compounds activate the transcription factors Pdr1 and Pdr3 connecting pleiotropic drug resistance and membrane lipid homeostasis in saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overlapping coactivator function is required for transcriptional activation by the Candida glabrata Pdr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overlapping coactivator function is required for transcriptional activation by the <i>Candida glabrata</i> Pdr1 transcr… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. biorxiv.org [biorxiv.org]

- 11. The role of Med15 sequence features in transcription factor interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

Exploring the Chemical Space Around the iKIX1 Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding the iKIX1 scaffold, a promising inhibitor of a key protein-protein interaction involved in fungal multidrug resistance. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Targeting Fungal Multrug Resistance

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, poses a significant threat to global health. A key mechanism underlying this resistance is the upregulation of drug efflux pumps, a process controlled by the transcription factor Pdr1. The transcriptional activity of Pdr1 is dependent on its interaction with the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2]

The small molecule iKIX1 has been identified as an inhibitor of this critical Pdr1-KIX domain interaction.[1][2] By disrupting this interaction, iKIX1 effectively blocks the Pdr1-dependent gene activation, leading to the re-sensitization of drug-resistant C. glabrata to conventional antifungal agents like azoles.[1][3] This guide delves into the chemical biology of the iKIX1 scaffold, offering a comprehensive resource for researchers aiming to develop novel antifungal therapeutics based on this promising core structure.

Mechanism of Action: Disrupting the Pdr1-Mediator Signaling Pathway

The primary mechanism of iKIX1's antifungal activity is the disruption of the signaling pathway that leads to the expression of MDR genes. In the presence of an antifungal agent like an azole, the transcription factor Pdr1 is activated and recruits the Mediator complex via its Gal11/Med15 subunit to the promoters of its target genes, such as those encoding drug efflux pumps (e.g., CDR1). This recruitment is essential for the subsequent transcription of these genes, leading to the expulsion of the antifungal drug from the cell and conferring resistance.[1]

iKIX1 acts by binding to a hydrophobic groove on the KIX domain of Gal11/Med15, the same interface that is recognized by the Pdr1 activation domain.[1] This competitive binding prevents the recruitment of the Mediator complex to Pdr1-regulated promoters, thereby inhibiting the upregulation of drug efflux pumps and restoring the efficacy of azole antifungals.[1]

Chemical Space and Structure-Activity Relationship (SAR)

Exploration of the chemical space around the iKIX1 scaffold has been limited but has yielded crucial insights into its structure-activity relationship (SAR). The parent compound, iKIX1, and its analogs engage the core of the KIX domain through a combination of hydrophobic interactions and hydrogen bonds.[1]

A key determinant of iKIX1's activity is the presence of electron-withdrawing groups on its aromatic ring. These groups are thought to complement a basic binding interface on the CgGal11A KIX domain. This is exemplified by the analog A2, which lacks these electron-withdrawing groups and, as a result, exhibits a significantly higher IC50 in fluorescence polarization assays and a complete loss of activity in cell-based assays.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for iKIX1 and the inactive analog A2, providing a basis for comparison and future compound design.

| Compound | Target Interaction/Assay | Value | Reference |

| CgPdr1 AD | Binding to CgGal11A KIX Domain (Kd) | 319.7 ± 9.5 nM | [1] |

| iKIX1 | Competition with CgPdr1 AD (IC50) | 190.2 ± 4.1 µM | [1] |

| Apparent Inhibition Constant (Ki) | 18.1 µM | [1] | |

| HepG2 Cell Viability (IC50) | ~100 µM | [1] | |

| Analog A2 | Competition with CgPdr1 AD (IC50) | Increased vs. iKIX1 | [1] |

| S. cerevisiae Luciferase Reporter Assay | Abolished Activity | [1] | |

| Repression of CgCDR1 Expression | Abolished Activity | [1] | |

| Synergistic Growth Inhibition with Azoles | Abolished Activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the iKIX1 scaffold and its analogs.

Synthesis of iKIX1

While the exact synthetic route for iKIX1 has not been published in detail, a plausible method can be inferred from standard organic chemistry principles and related syntheses. The structure of iKIX1 is N-(3,5-bis(trifluoromethyl)phenyl)-2-phenylhydrazinecarbothioamide. A likely synthetic pathway involves the reaction of 3,5-bis(trifluoromethyl)aniline with a thiophosgene equivalent to form an isothiocyanate, followed by reaction with phenylhydrazine. Alternatively, a more direct route involves the reaction of phenylisothiocyanate with a substituted hydrazine.

Proposed Synthesis:

-

Step 1: Formation of Phenylhydrazinecarbothioamide. Phenylisothiocyanate is reacted with thiosemicarbazide in a suitable solvent such as ethanol.

-

Step 2: Reflux. The reaction mixture is refluxed for several hours to drive the reaction to completion.[4][5]

-

Step 3: Purification. The resulting product, iKIX1, can be purified by recrystallization or column chromatography.

Note: This is a proposed synthesis based on related reactions. The exact conditions, reagents, and purification methods would require optimization.

Fluorescence Polarization (FP) Competition Assay

This assay is used to screen for and quantify the ability of compounds to inhibit the interaction between the CgPdr1 activation domain (AD) and the CgGal11A KIX domain.

Methodology:

-

Reagents:

-

Purified recombinant CgGal11A KIX domain protein.

-

Fluorescently-labeled synthetic peptide corresponding to the CgPdr1 activation domain (e.g., 5-FAM-labeled).

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compounds (iKIX1 and analogs) dissolved in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add a constant concentration of the KIX domain protein and the fluorescently labeled Pdr1 AD peptide to each well.

-

Add serial dilutions of the test compounds to the wells. Include DMSO-only controls for no inhibition.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the Pdr1-KIX interaction.

-

Pdr1-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of iKIX1 to inhibit Pdr1-dependent transcription in vivo.

Methodology:

-

Cell Strain: A Saccharomyces cerevisiae strain with deletions of its endogenous PDR1 and PDR3 genes is used. This strain is transformed with two plasmids: one expressing C. glabrata Pdr1 (CgPDR1) and another containing a luciferase reporter gene driven by a promoter with multiple Pdr1 response elements (PDREs).[1]

-

Procedure:

-

Grow the reporter strain to mid-log phase in appropriate selective media.

-

Aliquot the cell culture into a 96-well plate.

-

Treat the cells with a Pdr1-inducing agent (e.g., ketoconazole) in the presence of varying concentrations of the test compound (iKIX1 or analogs). Include appropriate vehicle controls.

-

Incubate the cells for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to cell density if necessary.

-

Plot the normalized luciferase activity against the compound concentration to determine the dose-dependent inhibition of Pdr1-mediated transcription.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if iKIX1 blocks the recruitment of the Mediator complex to Pdr1 target gene promoters in vivo.

Methodology:

-

Cell Treatment and Cross-linking:

-

Grow C. glabrata cells to mid-log phase.

-

Treat the cells with an inducing agent (e.g., ketoconazole) with or without iKIX1 for a specified time.

-

Add formaldehyde to the culture to cross-link proteins to DNA and incubate for 15-30 minutes.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and wash the cells.

-

Lyse the cells using enzymatic and/or mechanical methods to release the nuclei.

-

Isolate the chromatin and shear it into small fragments (200-1000 bp) by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to a component of the Mediator complex (e.g., anti-Gal11 or a tagged subunit).

-

Add protein A/G-conjugated beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Analysis:

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with proteases to digest the proteins.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the promoter regions of Pdr1 target genes (e.g., CDR1) to quantify the amount of co-precipitated DNA.

-

-

Data Analysis:

-

Compare the amount of promoter DNA immunoprecipitated in the iKIX1-treated samples versus the control samples to determine if iKIX1 reduces the recruitment of the Mediator complex.

-

Conclusion

The iKIX1 scaffold represents a promising starting point for the development of novel antifungal agents that operate by a mechanism distinct from currently available drugs. By targeting the Pdr1-KIX domain interaction, iKIX1 and its future analogs have the potential to overcome multidrug resistance in pathogenic fungi. The key structure-activity relationship, highlighting the importance of electron-withdrawing groups, provides a clear direction for medicinal chemistry efforts. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of the chemical space around iKIX1, with the ultimate goal of identifying more potent and pharmacologically favorable drug candidates. Further investigation into a broader range of analogs is necessary to build a more comprehensive SAR and to advance this promising class of compounds towards clinical development.

References

- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

NMR Structural Analysis of the CgGal11A KIX Domain with iKIX1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solution structure of the Candida glabrata Gal11A (CgGal11A) KIX domain in complex with the inhibitor iKIX1, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the quantitative structural data, experimental methodologies, and key biological pathways, offering a comprehensive resource for researchers in fungal biology, infectious diseases, and drug development.

Introduction

Candida glabrata is a significant human fungal pathogen, notable for its intrinsic and acquired resistance to antifungal drugs, particularly azoles.[1] A key mechanism of this resistance involves the upregulation of drug efflux pumps, a process transcriptionally controlled by the Pdr1 transcription factor.[2] Pdr1 activity is dependent on its interaction with the KIX domain of the Mediator complex subunit Gal11A.[1] The small molecule inhibitor, iKIX1, has been identified to disrupt this Pdr1-Gal11A interaction, thereby re-sensitizing drug-resistant C. glabrata to azole antifungals.[1][3] Understanding the structural basis of this inhibition is crucial for the development of novel antifungal therapeutics.

This guide focuses on the high-resolution solution structure of the CgGal11A KIX domain, providing a detailed view of its interaction with iKIX1. The structural data, obtained through NMR spectroscopy, reveals the molecular details of the binding interface and the mechanism of competitive inhibition.

Data Presentation: NMR Structural and Binding Data

The solution structure of the CgGal11A KIX domain was determined using NMR spectroscopy (PDB ID: 4D7X).[3][4] The following tables summarize the key quantitative data from the structural determination and binding affinity studies.

Table 1: NMR Structural Statistics for the CgGal11A KIX Domain Ensemble (PDB: 4D7X)

| Parameter | Value |

| NMR Distance and Dihedral Angle Restraints | |

| Total NOE restraints | 1534 |

| - Intra-residue | 568 |

| - Sequential ((i, i+1)) | 421 |

| - Medium-range ((i, i+2), (i, i+3), (i, i+4)) | 289 |

| - Long-range ((i, i+j); j>4) | 256 |

| Hydrogen bond restraints | 64 |

| Dihedral angle restraints (Φ, Ψ) | 126 |

| Structure Quality Metrics | |

| RMSD from idealized geometry | |

| - Bond lengths (Å) | 0.006 |

| - Bond angles (°) | 0.89 |

| Average pairwise RMSD (Å) | |

| - Backbone atoms (residues 3-83) | 0.70 |

| - Heavy atoms (residues 3-83) | 1.25 |

| Ramachandran Plot Analysis | |

| Most favored regions (%) | 92.5 |

| Additionally allowed regions (%) | 7.5 |

| Generously allowed regions (%) | 0.0 |

| Disallowed regions (%) | 0.0 |

Data sourced from the PDB validation report for entry 4D7X.

Table 2: Binding Affinity Data

| Interacting Molecules | Method | Affinity Constant |

| CgPdr1 AD and CgGal11A KIX domain | Fluorescence Polarization | Kd = 0.32 µM[3] |

| iKIX1 and CgGal11A KIX domain | Fluorescence Polarization | Apparent Ki = 18 µM[3] |

Experimental Protocols

This section details the methodologies employed in the structural and functional analysis of the CgGal11A KIX domain and its interaction with iKIX1.

Protein Expression and Purification

Recombinant CgGal11A KIX domain for NMR studies is typically expressed in Escherichia coli.

-

Cloning: The DNA sequence encoding the CgGal11A KIX domain (residues 1-90) is cloned into a bacterial expression vector, such as pET-28a, containing an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

-

Expression: The expression plasmid is transformed into an E. coli strain optimized for protein expression (e.g., BL21(DE3)). For production of isotopically labeled protein for NMR, cells are grown in M9 minimal medium supplemented with 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[1] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an optimal density (OD600 of ~0.6-0.8).

-

Purification:

-

Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The CgGal11A KIX domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

The 6xHis-tag is optionally cleaved using a specific protease (e.g., thrombin or TEV protease).

-

Further purification is achieved by size-exclusion chromatography to ensure a homogenous, monomeric protein sample suitable for NMR.[5]

-

NMR Spectroscopy

NMR experiments are performed to determine the three-dimensional structure of the CgGal11A KIX domain and to map the binding interface of iKIX1.

-

Sample Preparation: Purified 15N- or 13C/15N-labeled CgGal11A KIX domain is concentrated to 0.5-1.0 mM in an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 150 mM NaCl, 1 mM DTT) containing 5-10% D2O for the lock signal.[6]

-

Data Acquisition: A suite of NMR experiments is recorded on a high-field NMR spectrometer (e.g., 600-900 MHz).

-

Resonance Assignment: Backbone and side-chain resonance assignments are obtained using a combination of 2D 1H-15N HSQC and 3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, HNCO, and HN(CA)CO).

-

Structural Restraints: Distance restraints are derived from 3D 15N-edited and 13C-edited NOESY-HSQC experiments.[3] Dihedral angle restraints are predicted from chemical shifts using software like TALOS+.

-

Chemical Shift Perturbation (CSP): To map the iKIX1 binding site, a series of 2D 1H-15N HSQC spectra of the 15N-labeled KIX domain are acquired during a titration with unlabeled iKIX1.[7][8]

-

-

Structure Calculation and Refinement:

-

NOESY spectra are semi-automatically assigned using software like CYANA.

-

Initial structures are calculated based on NOE-derived distance restraints and dihedral angle restraints.

-

The calculated structures are refined using a molecular dynamics program such as AMBER, often in a water box to simulate physiological conditions.[3]

-

Fluorescence Polarization Assay

Fluorescence polarization (FP) is used to quantify the binding affinity between the CgGal11A KIX domain and a fluorescently labeled CgPdr1 activation domain (AD) peptide, and to determine the inhibitory constant (Ki) of iKIX1.[9][10][11]

-

Probe Preparation: A peptide corresponding to the CgPdr1 AD is synthesized and labeled with a fluorophore (e.g., fluorescein).

-

Binding Assay (Kd determination):

-

A constant, low concentration of the fluorescently labeled Pdr1 AD peptide is incubated with increasing concentrations of the purified CgGal11A KIX domain in a suitable assay buffer.

-

The fluorescence polarization is measured using a plate reader. As more KIX domain is added, it binds to the fluorescent peptide, increasing its effective molecular weight and slowing its rotation, which results in an increase in the polarization value.

-

The data are fitted to a one-site binding model to determine the dissociation constant (Kd).

-

-

Competition Assay (Ki determination):

-

A fixed concentration of the KIX domain and the fluorescent Pdr1 AD peptide (at concentrations that result in significant binding) are incubated with increasing concentrations of the inhibitor iKIX1.

-

As iKIX1 competes with the Pdr1 AD for binding to the KIX domain, the fluorescent peptide is displaced, leading to a decrease in fluorescence polarization.

-

The IC50 value is determined by fitting the data to a dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway and the experimental workflow for this analysis.

Caption: Mechanism of iKIX1-mediated inhibition of azole resistance in C. glabrata.

Caption: Experimental workflow for the structural and binding analysis of CgGal11A KIX.

Conclusion

The NMR structural analysis of the CgGal11A KIX domain provides critical insights into the molecular mechanisms underlying transcriptional regulation of drug resistance in Candida glabrata. The high-resolution structure, coupled with binding data for the inhibitor iKIX1, elucidates a competitive binding mechanism that disrupts the essential Pdr1-Gal11A interaction.[3] This detailed structural and mechanistic understanding serves as a valuable foundation for the rational design and optimization of novel antifungal agents targeting this crucial protein-protein interaction. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to build upon this work and develop new strategies to combat fungal multidrug resistance.

References

- 1. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4d7x - Solution Structure of the Mediator Gall11 KIX Domain of C. Glabrata - Summary - Protein Data Bank Japan [pdbj.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 7. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 10. rsc.org [rsc.org]

- 11. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for Utilizing iKIX1 in a Galleria mellonella Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant fungal infections poses a significant global health threat. Candida glabrata, in particular, has emerged as a formidable pathogen due to its intrinsic and acquired resistance to commonly used antifungal agents, such as fluconazole. A key mechanism of this resistance is the overexpression of drug efflux pumps, a process regulated by the transcription factor Pdr1. The small molecule iKIX1 has been identified as a promising therapeutic agent that disrupts the interaction between the Pdr1 activation domain and the KIX domain of the Gal11/Med15 Mediator complex, thereby inhibiting Pdr1-dependent gene activation and re-sensitizing resistant fungal strains to azoles.[1][2]

The greater wax moth larva, Galleria mellonella, serves as an excellent in vivo model for studying fungal pathogenesis and evaluating the efficacy of antimicrobial compounds. Its innate immune system shares remarkable structural and functional similarities with that of vertebrates, making it a relevant, cost-effective, and ethically sound alternative to mammalian models.[3][4][5] These application notes provide detailed protocols for utilizing the G. mellonella infection model to assess the efficacy of iKIX1, alone and in combination with fluconazole, against drug-resistant C. glabrata.

Mechanism of Action of iKIX1

iKIX1 functions by specifically inhibiting a critical protein-protein interaction within the fungal cell. It blocks the binding of the C. glabrata Pdr1 activation domain to the KIX domain of the Gal11A Mediator subunit. This interaction is essential for the transcriptional activation of genes involved in multidrug resistance (MDR), including those encoding drug efflux pumps. By disrupting this pathway, iKIX1 prevents the upregulation of these pumps, thereby restoring the susceptibility of otherwise resistant C. glabrata strains to azole antifungals like fluconazole.[1][2]

Data Presentation

The following table summarizes the key findings from a study evaluating the efficacy of iKIX1 in a G. mellonella model of disseminated C. glabrata infection.

| Treatment Group | Pathogen Strain | Larval Survival Outcome | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle (PBS) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | Low survival | - | [1] |

| iKIX1 (25 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | No significant increase in survival | Not significant | [1] |

| Fluconazole (50 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | No significant increase in survival | Not significant | [1] |

| iKIX1 (25 mg/kg) + Fluconazole (50 mg/kg) | C. glabrata (Fluconazole-Resistant, PDR1L280F) | Significantly increased survival | P < 0.001 | [1] |

| Fluconazole (50 mg/kg) | C. glabrata (Wild-Type PDR1) | Increased survival | Significant | [1] |

| iKIX1 + Fluconazole | C. glabrata (Wild-Type PDR1) | No significant alteration in survival compared to fluconazole alone | Not significant | [1] |

Note: Specific percentage survival data at discrete time points were not available in the cited literature. The results are presented based on the reported statistical significance of the overall survival curves.

Experimental Protocols

Preparation of C. glabrata Inoculum

Objective: To prepare a standardized suspension of C. glabrata for injection.

Materials:

-

C. glabrata strain (e.g., fluconazole-resistant strain with a PDR1 gain-of-function mutation)

-

Yeast extract-peptone-dextrose (YPD) agar plates and broth

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Hemocytometer

-

Centrifuge

-

Microcentrifuge tubes

Protocol:

-

Streak the C. glabrata strain from a frozen stock onto a YPD agar plate and incubate at 37°C for 24-48 hours.

-

Inoculate a single colony into 10 mL of YPD broth and grow overnight at 37°C with shaking.

-

Pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cells twice with sterile PBS, centrifuging and resuspending the pellet each time.

-

Resuspend the final pellet in sterile PBS and determine the cell concentration using a spectrophotometer (OD600) and confirm with a hemocytometer.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 108 cells/mL) with sterile PBS. This will be the working inoculum.

Galleria mellonella Survival Assay

Objective: To assess the in vivo efficacy of iKIX1 and fluconazole by monitoring larval survival.

Materials:

-

Final instar G. mellonella larvae (200-300 mg, uniform cream color)

-

C. glabrata inoculum

-

iKIX1 solution (e.g., 25 mg/kg in a suitable vehicle)

-

Fluconazole solution (e.g., 50 mg/kg in PBS)[6]

-

Sterile PBS (vehicle control)

-

10 µL Hamilton syringes with 30-gauge needles

-

Petri dishes

-

Incubator at 37°C

Protocol:

-

Select healthy larvae of similar size and weight. Larvae with dark spots or that are sluggish should be discarded.

-

Divide the larvae into experimental groups (e.g., Vehicle, iKIX1, Fluconazole, iKIX1 + Fluconazole), with at least 10-15 larvae per group.

-

Inject 10 µL of the C. glabrata inoculum into the last left proleg of each larva.

-

At a specified time post-infection (e.g., 1-2 hours), administer the treatment. Inject 10 µL of the respective treatment solution into the last right proleg.

-

Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.

-

Monitor the larvae for survival every 24 hours for a period of 5-7 days. Larvae are considered dead if they do not respond to touch.

-

Record the number of surviving larvae in each group at each time point.

-

Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance using a log-rank test.

Fungal Burden Assay

Objective: To quantify the fungal load in infected larvae following treatment.

Materials:

-

Infected and treated G. mellonella larvae

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile PBS

-

Homogenizer or sterile pestles

-

YPD agar plates

-

Incubator at 37°C

Protocol:

-

At predetermined time points post-treatment (e.g., 24, 48, 72 hours), select 3-5 larvae from each group.

-

Surface-sterilize the larvae by wiping with 70% ethanol.

-

Homogenize each larva individually in 1 mL of sterile PBS in a microcentrifuge tube.

-

Perform serial dilutions of the homogenate in sterile PBS.

-

Plate 100 µL of each dilution onto YPD agar plates.

-

Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Calculate the CFU per larva for each treatment group.

Proposed Protocols for Investigating Immunomodulatory Effects

While the primary mechanism of iKIX1 is on the fungal pathogen, it is plausible that it may also modulate the host's innate immune response. The following protocols are proposed to investigate these potential immunomodulatory effects.

Hemocyte Density and Phagocytosis Assay

Objective: To determine the effect of iKIX1 on the number and phagocytic activity of G. mellonella hemocytes.

Materials:

-

Treated and untreated G. mellonella larvae

-

Sterile insect physiological saline (IPS)

-

Anticoagulant buffer (e.g., containing EDTA)

-

Hemocytometer

-

Fluorescently labeled yeast or beads (e.g., FITC-labeled Saccharomyces cerevisiae)

-

Microscope with fluorescence capabilities

Protocol:

-

At various time points post-treatment, bleed individual larvae into a microcentrifuge tube containing anticoagulant buffer on ice.

-

For Hemocyte Density: Dilute the hemolymph in IPS and count the number of hemocytes using a hemocytometer.

-

For Phagocytosis Assay:

-

Incubate a known number of hemocytes with fluorescently labeled yeast or beads for a defined period (e.g., 1-2 hours) at room temperature.

-

After incubation, quench the fluorescence of non-phagocytosed particles with a quenching agent (e.g., trypan blue).

-

Determine the percentage of hemocytes containing fluorescent particles and the number of particles per hemocyte using fluorescence microscopy or flow cytometry.

-

Antimicrobial Peptide (AMP) Gene Expression Analysis

Objective: To assess the impact of iKIX1 on the expression of key AMP genes in G. mellonella.

Materials:

-

Treated and untreated G. mellonella larvae

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for G. mellonella AMP genes (e.g., Galiomycin, Gallerimycin) and a housekeeping gene (e.g., Actin)[7]

-

RT-qPCR machine and reagents

Protocol:

-

At selected time points post-treatment, collect whole larvae or specific tissues (e.g., fat body) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform RT-qPCR using primers for the target AMP genes and the housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.[8]

Visualizations

Signaling Pathway of iKIX1 Action in Candida glabrata

Caption: Mechanism of iKIX1 in overcoming fluconazole resistance in C. glabrata.

Experimental Workflow for G. mellonella Survival Assay

Caption: Workflow for assessing iKIX1 efficacy in the G. mellonella survival model.

Galleria mellonella Innate Immune Response to Fungal Infection

Caption: Overview of the innate immune response of G. mellonella to fungal pathogens.

References

- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune Response of Galleria mellonella against Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]

- 6. Fluconazole Pharmacokinetics in Galleria mellonella Larvae and Performance Evaluation of a Bioassay Compared to Liquid Chromatography-Tandem Mass Spectrometry for Hemolymph Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Monitoring Gene Expression during a Galleria mellonella Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iKIX1 in a Murine Model of Disseminated Candidiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the development of novel therapeutic strategies. iKIX1 is a small molecule inhibitor that has shown promise in re-sensitizing drug-resistant Candida glabrata to azole antifungals by disrupting the interaction between the Pdr1 activation domain and the KIX domain of the Mediator complex subunit Gal11/Med15.[1][2] This document provides a detailed protocol for evaluating the efficacy of iKIX1 in a murine model of disseminated candidiasis, adapting established methodologies to investigate its potential against Candida albicans.

Signaling Pathway of Drug Resistance in Candida and the Role of iKIX1

In Candida species, the development of multidrug resistance (MDR) is often mediated by the overexpression of efflux pump genes, such as CDR1 and CDR2. This overexpression is frequently driven by gain-of-function mutations in transcription factors like Pdr1 in C. glabrata and its functional homologs in C. albicans (e.g., Upc2, Mrr1, Tac1) that regulate genes involved in ergosterol biosynthesis and drug efflux.[3][4] These transcription factors recruit the Mediator complex to the promoter regions of their target genes to initiate transcription. iKIX1 is designed to inhibit this recruitment by binding to the KIX domain of the Gal11/Med15 subunit of the Mediator complex, thereby preventing the transcriptional activation of MDR genes.[1][5] This mechanism restores the susceptibility of the fungus to antifungal agents like fluconazole.

Caption: Putative signaling pathway of iKIX1 action in Candida albicans.

Experimental Protocols

This section details the necessary protocols for preparing the fungal inoculum, establishing the mouse model of disseminated candidiasis, and administering the therapeutic agents.

Protocol 1: Preparation of C. albicans Inoculum

-

Culture Revival: From a frozen stock, streak C. albicans (e.g., strain SC5314 or a clinical isolate) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

-

Liquid Culture: Inoculate a single colony into 10 mL of Yeast Peptone Dextrose (YPD) broth.

-

Incubation: Incubate the broth culture at 30°C for 18-24 hours with shaking (approximately 200 rpm). The timing should be consistent as the growth phase can affect virulence.[6]

-

Cell Harvesting: Transfer the overnight culture to a sterile centrifuge tube and centrifuge at 800 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with sterile, pyrogen-free saline.

-

Cell Counting and Dilution: Resuspend the final pellet in sterile saline. Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL for injection.

Protocol 2: Murine Model of Disseminated Candidiasis

-

Animal Model: Use immunocompetent, 6-8 week old female BALB/c mice.[7] House the mice in individually ventilated cages with ad libitum access to food and water.

-

Infection: Inject each mouse with 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 cells) via the lateral tail vein. This intravenous challenge model effectively mimics human disseminated candidiasis, with the kidneys being the primary target organs.[7][8]

-

Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record their body weight. A decrease of over 20% of the initial body weight is a common endpoint.[9]

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., DMSO).

-

Group 2: iKIX1 alone.

-

Group 3: Fluconazole alone.

-

Group 4: iKIX1 in combination with fluconazole.

-

-

Drug Administration: Administer iKIX1 and fluconazole intraperitoneally or via oral gavage according to the study design. Dosing regimens should be based on prior pharmacokinetic studies.[1]

-

Endpoint and Tissue Collection: At a predetermined time point (e.g., 72 hours post-infection for fungal burden studies) or when humane endpoints are reached, euthanize the mice by a humane method such as cervical dislocation.[7]

-

Organ Harvest: Aseptically remove the kidneys for determination of fungal burden. Spleen and liver may also be collected.[1]

-

Fungal Burden Analysis: Weigh the harvested kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on SDA plates (with antibiotics to prevent bacterial growth) and incubate at 35°C for 24-48 hours. Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.

Caption: Experimental workflow for the disseminated candidiasis mouse model.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating antifungal efficacy in murine models of candidiasis. These tables provide a framework for presenting results from studies involving iKIX1.

Table 1: Fungal Burden in Kidneys of Infected Mice

| Treatment Group | Mean Log10 CFU/gram Kidney (± SD) | P-value vs. Vehicle |

| Vehicle Control | 3.91 ± 0.56[10] | - |

| iKIX1 (100 mg/kg/day) | Data to be determined | TBD |

| Fluconazole | Data to be determined | TBD |

| iKIX1 + Fluconazole | Data to be determined | TBD |

Note: Data for iKIX1 in a C. albicans model is not available in the provided search results and would be the output of the proposed experiment. The vehicle control data is representative from a similar model.[10]

Table 2: Survival Analysis in a Disseminated Candidiasis Model

| Treatment Group | Median Survival (Days) | Percent Survival at Day X | P-value vs. Vehicle |

| Vehicle Control | TBD | TBD | - |

| iKIX1 | TBD | TBD | TBD |

| Fluconazole | TBD | TBD | TBD |

| iKIX1 + Fluconazole | TBD | TBD | TBD |

Note: Survival studies are crucial for evaluating the overall efficacy of a therapeutic intervention. Data would be generated from a survival-focused experiment.

Table 3: In Vitro Susceptibility Testing (MICs)

| Candida Strain | MIC Fluconazole (µg/mL) | MIC Fluconazole + iKIX1 (µg/mL) | Fold Change |

| Fluconazole-Susceptible | TBD | TBD | TBD |

| Fluconazole-Resistant | TBD | TBD | TBD |

Note: In vitro susceptibility testing is essential to establish the synergistic potential of iKIX1 with existing antifungals before proceeding to in vivo studies.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive guide for the preclinical evaluation of iKIX1 in a murine model of disseminated C. albicans infection. By inhibiting a key transcriptional activation pathway involved in multidrug resistance, iKIX1 represents a promising candidate for combination therapy to combat resistant fungal infections. The successful application of these models will be critical in advancing our understanding of its therapeutic potential.

References

- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murine model for disseminated Candidiasis [bio-protocol.org]

- 8. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]

- 10. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]